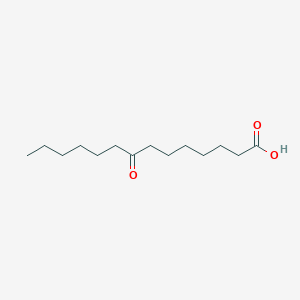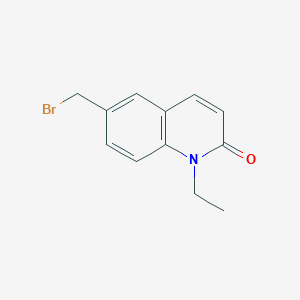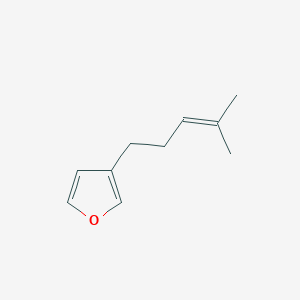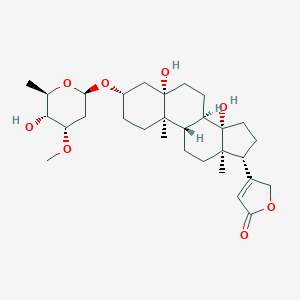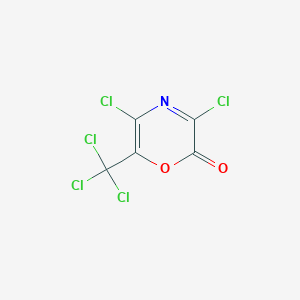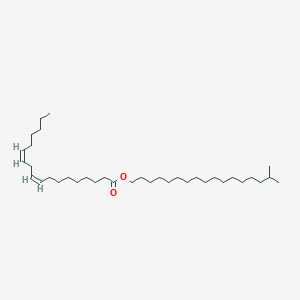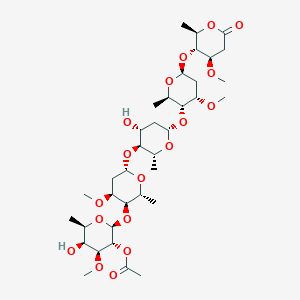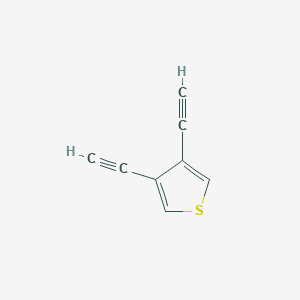
3,4-Diethynylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diethynylthiophene (DET) is an organic compound with a molecular formula of C8H4S. It is a conjugated molecule that contains a thiophene ring with two ethynyl groups attached at the 3 and 4 positions. DET has been widely studied due to its unique electronic and optical properties, making it a promising material for various applications in the fields of electronics, optoelectronics, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3,4-Diethynylthiophene is related to its unique electronic properties. 3,4-Diethynylthiophene is a conjugated molecule that can undergo pi-conjugation, which results in a delocalization of the electrons along the molecule. This delocalization leads to the formation of a stable pi-electron system, which is responsible for the molecule's electronic and optical properties.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 3,4-Diethynylthiophene. However, studies have shown that 3,4-Diethynylthiophene has potential as an anti-cancer agent. In one study, 3,4-Diethynylthiophene was found to inhibit the growth of human prostate cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Diethynylthiophene has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has unique electronic and optical properties that make it a promising material for various applications. However, one limitation of 3,4-Diethynylthiophene is its low solubility in common solvents, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4-Diethynylthiophene. One potential area of research is the development of new synthesis methods for 3,4-Diethynylthiophene and its derivatives. Another area of research is the exploration of new applications for 3,4-Diethynylthiophene in electronic and optoelectronic devices. Additionally, research on the biochemical and physiological effects of 3,4-Diethynylthiophene could lead to the development of new anti-cancer agents. Overall, 3,4-Diethynylthiophene is a promising compound that has the potential to be used in a variety of fields, and further research is needed to fully explore its capabilities.
Synthesemethoden
The synthesis of 3,4-Diethynylthiophene can be achieved through various methods, including Sonogashira coupling, Suzuki-Miyaura coupling, and Stille coupling. Among these methods, the Sonogashira coupling reaction is the most commonly used method for synthesizing 3,4-Diethynylthiophene. This reaction involves the coupling of a terminal alkyne and an aryl halide in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
3,4-Diethynylthiophene has been extensively studied for its potential applications in electronic and optoelectronic devices. It has been used as a building block for the synthesis of various conjugated polymers and small molecules, which have shown promising properties for use in organic field-effect transistors, solar cells, and light-emitting diodes.
Eigenschaften
CAS-Nummer |
138354-60-6 |
|---|---|
Produktname |
3,4-Diethynylthiophene |
Molekularformel |
C8H4S |
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
3,4-diethynylthiophene |
InChI |
InChI=1S/C8H4S/c1-3-7-5-9-6-8(7)4-2/h1-2,5-6H |
InChI-Schlüssel |
GPLGBVQMZPWOEX-UHFFFAOYSA-N |
SMILES |
C#CC1=CSC=C1C#C |
Kanonische SMILES |
C#CC1=CSC=C1C#C |
Synonyme |
Thiophene, 3,4-diethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



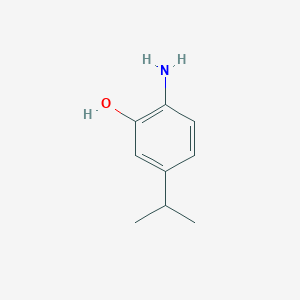

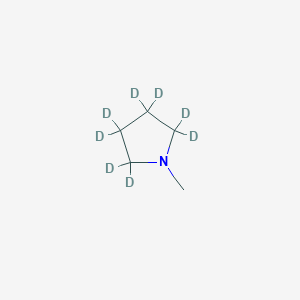
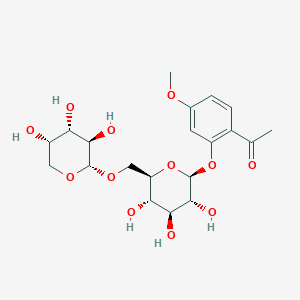

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)
